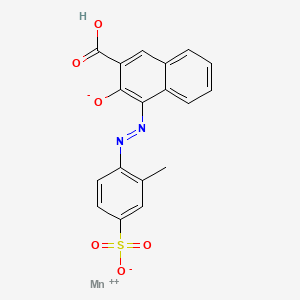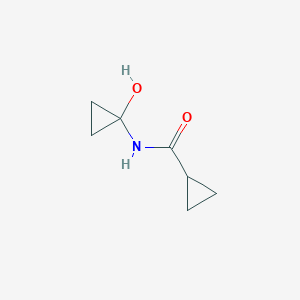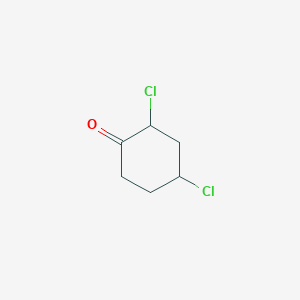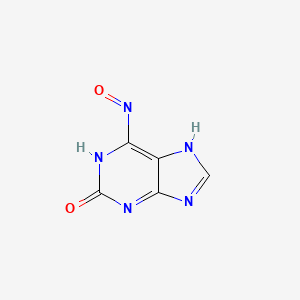
N-Hydroxyisoquanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxyisoquanine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is part of the broader class of isoquinoline derivatives, which are known for their diverse biological activities and roles in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyisoquanine typically involves the hydroxylation of isoquinoline derivatives. One common method includes the use of flavin-dependent monooxygenases, which catalyze the hydroxylation of nitrogen-containing heterocycles . The reaction conditions often require the presence of molecular oxygen and a suitable cofactor, such as flavin adenine dinucleotide (FAD).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydroxylation using metal-based catalysts. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
N-Hydroxyisoquanine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to isoquinoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitrosoisoquinoline, nitroisoquinoline, and various substituted isoquinoline derivatives, each with distinct chemical and biological properties .
科学的研究の応用
N-Hydroxyisoquanine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms, particularly those involving hydroxylation reactions.
Medicine: Its derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes
作用機序
The mechanism of action of N-Hydroxyisoquanine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group on the nitrogen atom plays a crucial role in its reactivity and binding affinity. For instance, in biological systems, it can inhibit certain enzymes by forming stable complexes with their active sites, thereby modulating their activity .
類似化合物との比較
Similar Compounds
N-Hydroxyquinoline: Similar in structure but differs in the position of the hydroxyl group.
N-Hydroxyisoquinoline: Another closely related compound with slight variations in the ring structure.
Quinazolinone Derivatives: These compounds share a similar nitrogen-containing heterocyclic core but have different functional groups and biological activities
Uniqueness
N-Hydroxyisoquanine is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and form stable complexes with biological molecules makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
7269-59-2 |
|---|---|
分子式 |
C5H3N5O2 |
分子量 |
165.11 g/mol |
IUPAC名 |
6-nitroso-1,7-dihydropurin-2-one |
InChI |
InChI=1S/C5H3N5O2/c11-5-8-3-2(6-1-7-3)4(9-5)10-12/h1H,(H2,6,7,8,9,11) |
InChIキー |
HPYMZEWGNUSZPY-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=NC(=O)NC(=C2N1)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


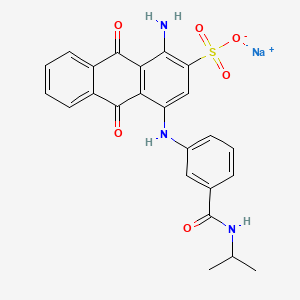
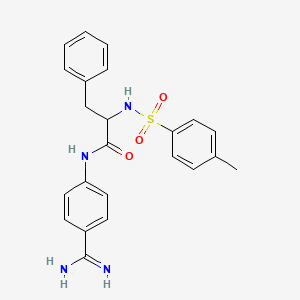
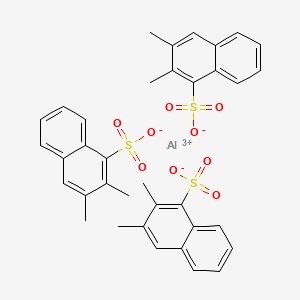
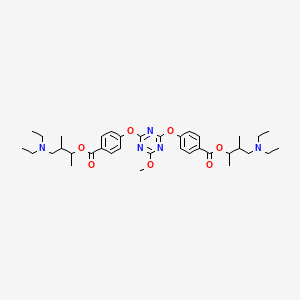
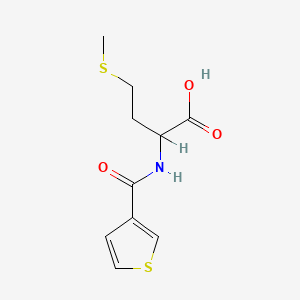
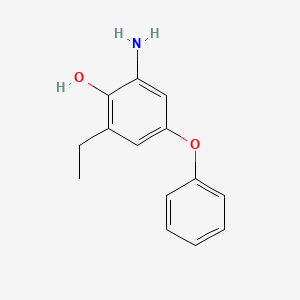
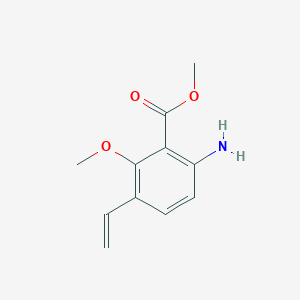

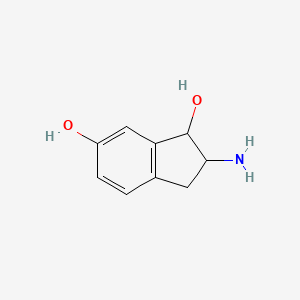
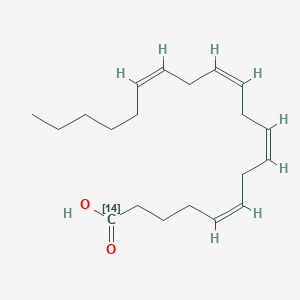
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
